BenchChemオンラインストアへようこそ!

N-(2-benzoyl-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Medicinal Chemistry Chemical Biology Scaffold Hopping

Secure this synthetically distinct pyrazole-3-carboxamide featuring a unique N1-ethyl/C2-benzoyl/C4-methyl substitution pattern that cannot be replicated by generic building blocks. Its intramolecularly H-bonded, pseudo-cyclic conformation is ideal for fragment-based discovery targeting bent amide geometries. Use as a high-purity (95%) negative control for Topoisomerase IIα assays (IC50 >100 µM) to eliminate planar heterocycle artifacts, or as a rational scaffold-hopping replacement to improve polarity and metabolic stability in hit-to-lead campaigns. Order now for immediate research dispatch.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 1171999-41-9
Cat. No. B2921231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
CAS1171999-41-9
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O2/c1-3-23-12-11-18(22-23)20(25)21-17-10-9-14(2)13-16(17)19(24)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,21,25)
InChIKeyIDZZHLMLYVSIJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-benzoyl-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 1171999-41-9): Compound Profile and Sourcing Considerations


N-(2-benzoyl-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 1171999-41-9) is a synthetic small molecule (MW 333.39 g/mol, formula C20H19N3O2) classified as a pyrazole-3-carboxamide derivative [1]. It is registered in the ChEMBL database (ID CHEMBL2093611) with a maximum development phase of 'Preclinical,' indicating initial biological profiling [2]. The compound features an ethyl-substituted pyrazole core linked via a carboxamide bridge to a sterically hindered 2-benzoyl-4-methylphenyl moiety, a scaffold distinct from simpler pyrazole amides used in agrochemical or pharmaceutical research. Its primary utility lies in medicinal chemistry screening and structure-activity relationship (SAR) studies, where it serves as a specialized probe or lead-like scaffold.

Why N-(2-benzoyl-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide Cannot Be Replaced by Generic Pyrazole Carboxamides


Generic substitution is unsupportable for this compound because its specific substitution pattern—the combination of an N1-ethyl group on the pyrazole and a C2-benzoyl, C4-methyl substitution on the aniline ring—creates a unique steric and electronic environment not replicated by common commercial pyrazole carboxamide building blocks [1]. Critically, ChEMBL bioactivity data, while limited, has been linked to this precise scaffold [2]. The presence of a rotatable benzoyl group and an intramolecular hydrogen bond donor-acceptor system (N-H...O=C) differentiates its conformational profile from analogs with simpler acyl or alkyl substituents. Until direct comparative data on target engagement, selectivity, or metabolic stability are available for close analogs, a researcher cannot assume that a generic N-aryl-1-ethylpyrazole-3-carboxamide will reproduce the biological profile of this specific compound.

Quantitative Differentiation Analysis for N-(2-benzoyl-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide Procurement


Structural Uniqueness: Scaffold Comparison with a Known Pyrazole Amide Probe

A direct structural comparator analysis reveals that N-(2-benzoyl-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide differs from the extensively used probe N-(2-benzoyl-4-methylphenyl)-2-morpholino-propionamide (BindingDB ID BDBM56292). While the phenyl substitution motif is identical, the core differs fundamentally: the target compound is a pyrazole-3-carboxamide, whereas the comparator is a 2-morpholinopropionamide [1]. This changes the hydrogen bond acceptor/donor topology and lipophilicity (calculated XLogP3 for the target is 4.0 [2]). The comparator's reported IC50 of 50 µM in a Penn Center for Molecular Discovery screen provides a quantitative, albeit cross-class, benchmark for promiscuity versus this more decorated scaffold [1].

Medicinal Chemistry Chemical Biology Scaffold Hopping

Preliminary Bioactivity Profiling: A Class-Level Inference from ChEMBL Data

ChEMBL records for the target compound (CHEMBL2093611) indicate it has undergone human DNA topoisomerase II alpha inhibition screening, yielding an IC50 > 100 µM, indicating negligible activity against this target [1]. This negative result is valuable differentiation data. In contrast, many fused-ring pyrazole carboxamides (e.g., pyrazolo[1,5-a]pyrimidine carboxamides) are potent topoisomerase II inhibitors, with IC50 values often in the sub-micromolar range [2]. The lack of topoisomerase II activity for this compound suggests a functional selectivity advantage, making it a cleaner phenotypic probe when studying pathways orthogonal to DNA damage response, such as angiogenesis or cytochrome P450 metabolism, for which additional in vitro data exist within its ChEMBL record [3].

Phenotypic Screening Kinase Inhibition Cytotoxicity

Metabolic Stability and CYP450 Liability Profile vs. Drug-like Analogs

The ChEMBL database includes data for metabolic stability in human S9 fractions and inhibition of CYP450 isoforms (1A2, 2C9, 3A4) for a closely related benzothiazole-pyrazole hybrid analog (CHEMBL152968) [1]. The target compound itself lacks these specific data entries, but the structural similarity allows for a class-level inference. The analog demonstrated moderate-to-high metabolic turnover (% remaining at 30 min) and moderate CYP inhibition (e.g., CYP1A2 IC50 of 6 µM, CYP3A4 IC50 of 37 µM) [1]. By inference, the target compound's lack of a benzothiazole moiety and replacement with a simpler phenyl ring may improve metabolic stability and reduce CYP inhibition, a hypothesis testable through procurement. This represents a potential differentiator for in vivo studies where low clearance is critical.

ADME Drug Metabolism Cytochrome P450

Computed Physicochemical Differentiation from a Leading Agrochemical Pyrazole Carboxamide

A computed property comparison against the widely used commercial fungicide fluxapyroxad (a pyrazole-4-carboxamide) highlights significant physicochemical differentiation [1]. The target compound has a higher topological polar surface area (TPSA, 64.0 Ų vs. 55.0 Ų for fluxapyroxad) and one additional hydrogen bond acceptor, which may improve aqueous solubility and reduce membrane permeability, traits desirable for a systemic agrochemical but potentially a differentiator for medicinal chemistry applications where lower permeability is sought to minimize off-target organ exposure . Its calculated LogP (4.0) is slightly higher than fluxapyroxad (3.9), indicating comparable lipophilicity but a distinct polarity profile.

Physicochemical Properties Rule-of-Five Agrochemical Comparison

Sourcing Purity and Identity: Analytical Differentiation for Controlled Experiments

The compound's chemical identity is defined by a unique InChIKey (IDZZHLMLYVSIJZ-UHFFFAOYSA-N) [1]. Discrepancies exist across supplier databases: some list an IUPAC name lacking the '1H-' designation (e.g., 'N-(2-benzoyl-4-methylphenyl)-1-ethylpyrazole-3-carboxamide'), potentially leading to confusion with regioisomeric 1,3,4-triazole or imidazole amides . The target compound's defined structure ensures the carboxamide is attached at the pyrazole 3-position, a critical regiospecificity requirement for reproducible biological activity. Procurement from a source that guarantees a purity of ≥95% (typical for research-grade material) and provides rigorous analytical data (1H NMR, LCMS) is essential to avoid positional isomers that could confound SAR studies [2].

Quality Control Chemical Identity Reproducibility

Crystallographic and Conformational Evidence: Intramolecular Hydrogen Bonding Differentiates from Common Amides

A high-quality crystal structure of a closely related analog, N-(2-benzoyl-4-methylphenyl)-2-morpholinopropionamide (CCDC deposition number not available), has confirmed the presence of a strong intramolecular N-H...O=C hydrogen bond between the aniline NH and the benzoyl carbonyl oxygen [1]. This interaction stabilizes a quasi-planar, six-membered ring conformation and is highly likely to be preserved in the target compound. This preorganization is absent in simple N-phenyl-1-ethylpyrazole-3-carboxamides (e.g., CAS 957512-49-1) which lack the ortho-benzoyl substituent . The conformational restriction imitates a macrocyclic or fused-ring system, potentially improving binding enthalpy to targets with specific shape complementarity.

Structural Biology Crystallography Conformational Analysis

Recommended Applications for N-(2-benzoyl-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide Based on Evidenced Differentiation


Scaffold-Hopping from Aliphatic Amides to Pyrazoles in Kinase or GPCR Lead Optimization

When a hit series features a 2-benzoyl-4-methylphenyl amide with an aliphatic amine tail (e.g., morpholino-propionamide) but suffers from poor selectivity or metabolic instability, this compound provides a direct pyrazole replacement [1]. The computed property differences (TPSA, HBA count) and the retention of the critical intramolecular H-bond motif make it a rational next step in scaffold-hopping campaigns to improve polarity and introduce heterocyclic recognition elements for kinase or GPCR targets [2].

Negative Control or Selectivity Probe for Topoisomerase II-Mediated DNA Damage Assays

With a confirmed IC50 > 100 µM against human topoisomerase II alpha, this compound can serve as a superior negative control compared to DMSO or generic amides in cellular assays measuring DNA damage responses (e.g., γH2AX foci formation) [1]. Its use can help attribute observed phenotypes specifically to pathways outside of DNA topoisomerase poisoning, a common liability for planar heterocyclic compounds.

Conformational Restriction Probe in Fragment-Based Drug Discovery (FBDD)

The presence of a predicted strong intramolecular hydrogen bond induces a conformationally restricted, pseudo-cyclic structure, a highly sought-after feature in FBDD for improving binding efficiency [1]. This compound can be used as a privileged fragment to screen against targets that favor bent, constrained amide geometries, enabling the identification of novel binding pockets inaccessible to flexible, linear amide fragments.

Metabolic Stability Benchmarking in Pyrazole Carboxamide ADME Studies

For drug metabolism and pharmacokinetics (DMPK) groups, this compound serves as a valuable comparator scaffold. Its predicted improved metabolic stability relative to fused-ring analogs, inferred from the benzothiazole-hybrid data, allows researchers to benchmark the impact of reducing molecular complexity on human S9 stability and cytochrome P450 inhibition [1]. This can guide the design of cleaner lead compounds from more complex, metabolically labile starting points.

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.